REACTION_SMILES
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[Ag:33]=[O:34].[C:24](=[O:25])([O-:26])[O-:27].[CH2:30]([Cl:31])[Cl:32].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6]([c:7]2[cH:8][cH:9][c:10]([Cl:13])[cH:11][cH:12]2)=[N:14][NH2:15])[cH:16][cH:17]1.[K+:28].[K+:29].[Mg+2:18].[O-:19][S:20](=[O:21])(=[O:22])[O-:23]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6]([c:7]2[cH:8][cH:9][c:10]([Cl:13])[cH:11][cH:12]2)=[N+:14]=[N-:15])[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ag]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN=C(c1ccc(Cl)cc1)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Type
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product
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Smiles
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[N-]=[N+]=C(c1ccc(Cl)cc1)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |